molecular formula C14H19N3O4 B1669971 Debacarb CAS No. 62732-91-6

Debacarb

Cat. No.: B1669971
CAS No.: 62732-91-6
M. Wt: 293.32 g/mol
InChI Key: DNBMPXLFKQCOBV-UHFFFAOYSA-N
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Description

Debacarb, also known as 2-(2-ethoxyethoxy)ethyl 1H-1,3-benzimidazol-2-ylcarbamate, is a broad-spectrum fungicide. It is primarily used to manage fungal infections on a wide range of ornamental trees, including conifers and pines. This compound is known for its effectiveness against various fungal diseases such as anthracnose, cankers, pink bud rot, thielaviopsis decline, vermicularia dieback, and verticillium wilt .

Biochemical Analysis

Biochemical Properties

Debacarb plays a crucial role in biochemical reactions by inhibiting DNA synthesis. It interacts with various enzymes, proteins, and other biomolecules to exert its fungicidal effects. One of the primary targets of this compound is the enzyme acetylcholinesterase, which it inhibits, leading to the accumulation of acetylcholine in synaptic clefts . This inhibition disrupts normal neurotransmission, resulting in neurotoxic effects. Additionally, this compound interacts with DNA polymerase, preventing the replication of fungal DNA and thereby inhibiting fungal growth .

Cellular Effects

This compound affects various types of cells and cellular processes. In fungal cells, it disrupts DNA synthesis, leading to cell cycle arrest and eventual cell death . In animal cells, the inhibition of acetylcholinesterase by this compound results in the accumulation of acetylcholine, which can cause overstimulation of cholinergic receptors and lead to neurotoxic effects . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of DNA polymerase and acetylcholinesterase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and leading to its accumulation in synaptic clefts . This binding interaction disrupts normal neurotransmission and results in neurotoxic effects. Additionally, this compound inhibits DNA polymerase by binding to its active site, preventing the replication of fungal DNA and inhibiting fungal growth . These interactions at the molecular level are crucial for the fungicidal and neurotoxic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term exposure to this compound has been observed to cause persistent inhibition of acetylcholinesterase and disruption of DNA synthesis in both in vitro and in vivo studies . These long-term effects can lead to chronic neurotoxicity and sustained inhibition of fungal growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant adverse effects . At high doses, the compound can cause toxic effects, including neurotoxicity due to the inhibition of acetylcholinesterase . Threshold effects have been observed, where a certain dosage is required to achieve the desired fungicidal effect without causing toxicity. It is important to carefully monitor and adjust the dosage of this compound to balance its efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to DNA synthesis and neurotransmission. The compound interacts with enzymes such as DNA polymerase and acetylcholinesterase, inhibiting their activity and disrupting normal cellular processes . These interactions affect metabolic flux and metabolite levels, leading to the accumulation of acetylcholine and the inhibition of DNA replication . The metabolic pathways influenced by this compound are crucial for its fungicidal and neurotoxic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can translocate to different parts of the plant, including fruit, seeds, foliage, and pollen . In animal cells, this compound is distributed through the bloodstream and can cross the blood-brain barrier, leading to its neurotoxic effects . The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. In fungal cells, this compound localizes to the nucleus, where it inhibits DNA polymerase and disrupts DNA synthesis . In animal cells, the compound localizes to synaptic clefts, where it inhibits acetylcholinesterase and disrupts neurotransmission . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Debacarb involves the reaction of 2-(2-ethoxyethoxy)ethylamine with 1H-1,3-benzimidazole-2-carbonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Debacarb undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Debacarb has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Debacarb

This compound is unique due to its broad-spectrum activity and its ability to translocate to fruit, seeds, foliage, and pollen. This makes it highly effective in managing fungal infections in ornamental trees and other plants. Its reversible inhibition of acetylcholinesterase also distinguishes it from other fungicides that may have irreversible effects .

Properties

IUPAC Name

2-(2-ethoxyethoxy)ethyl N-(1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-19-7-8-20-9-10-21-14(18)17-13-15-11-5-3-4-6-12(11)16-13/h3-6H,2,7-10H2,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBMPXLFKQCOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034228
Record name Debacarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62732-91-6
Record name Debacarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62732-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Debacarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Debacarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEBACARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P87O1S290W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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